molecular formula C12H12N2 B12067507 2-Methyl-6-phenylpyridin-3-amine

2-Methyl-6-phenylpyridin-3-amine

Cat. No.: B12067507
M. Wt: 184.24 g/mol
InChI Key: HQOGYMUPUNEIKL-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylpyridin-3-amine is a heterocyclic aromatic amine with a pyridine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylpyridin-3-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of acetophenone, acetone, formaldehyde, and ammonia in the vapor phase over microporous and mesoporous molecular sieve catalysts . This method allows for the efficient production of the desired compound in a single step.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-6-phenylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-phenylpyridine: Similar in structure but lacks the amine group.

    2-Methyl-3-phenylpyridine: Differently substituted, affecting its chemical properties and reactivity.

    6-Phenylpyridin-3-amine: Lacks the methyl group, leading to different steric and electronic effects.

Uniqueness

2-Methyl-6-phenylpyridin-3-amine is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with biological targets. The combination of the methyl and phenyl groups at specific positions on the pyridine ring imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-methyl-6-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2/c1-9-11(13)7-8-12(14-9)10-5-3-2-4-6-10/h2-8H,13H2,1H3

InChI Key

HQOGYMUPUNEIKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC=C2)N

Origin of Product

United States

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